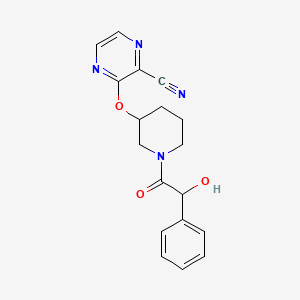

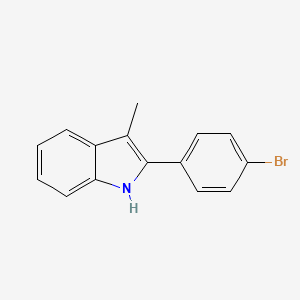

3-((1-(2-Hydroxy-2-phenylacetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically start with simple precursors undergoing condensation, cyclization, and substitution reactions. For instance, paper describes the synthesis of pyrazolinylpyridines and related derivatives through reactions with triethyl orthoformate, hydrazine hydrate, and various acylating agents. Similarly, paper outlines a one-pot, four-component domino reaction to create spiro compounds with high atom economy. These methods suggest that the synthesis of the target compound could also involve multi-component reactions, possibly starting with a piperidine derivative and incorporating a pyrazine moiety through a suitable coupling reaction.

Molecular Structure Analysis

The molecular structure of the target compound would likely be characterized by NMR spectroscopy, as indicated in paper , where the complete network of proton and carbon atoms in the synthesized compounds was assigned using multinuclear/multidimensional NMR techniques. The presence of a pyrazine ring and a piperidine moiety in the target compound suggests that it would exhibit distinct chemical shifts in the NMR spectra, which would be crucial for structural elucidation.

Chemical Reactions Analysis

The chemical reactivity of the target compound can be inferred from the reactions described in the papers. For example, the pyrazoline derivatives in paper were synthesized by treating chromenones with hydrazine, indicating that the target compound might also undergo nucleophilic addition reactions. Paper discusses the reactivity of a piperidinostyrene derivative with diazonium salts and active methylene compounds, suggesting that the piperidine moiety in the target compound could participate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound would be influenced by its functional groups and molecular structure. The presence of a nitrile group, as seen in the compounds discussed in papers and , would contribute to the compound's polarity and potential for hydrogen bonding. The aromatic rings and heterocycles present in the structure would affect its UV-Vis absorption properties, as well as its potential biological activities, such as the antibacterial and antioxidant activities observed in paper .

Relevant Case Studies

While there are no direct case studies on the target compound, the papers provide examples of related compounds being evaluated for biological activities. For instance, paper reports significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa for certain pyrazoline derivatives. Paper describes the antibacterial and antitumor activities of new pyridine derivatives. These studies suggest that the target compound could also possess interesting biological properties worth investigating.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis and Evaluation

Synthesis and Biological Activities of Hydroxy-3-pyrazolyl-4H-chromen-4-ones

- Research has highlighted the synthesis of various heterocyclic compounds, such as 7-hydroxy-3-pyrazolyl-chromen-4H-ones, and their O-glucosides, showcasing the compound's utility in creating biologically active molecules. These synthesized compounds demonstrated antimicrobial and antioxidant activities, suggesting their potential in therapeutic applications (Hatzade et al., 2008).

Utility in Heterocyclic Synthesis for Novel Derivatives

- The compound has been used as a key intermediate in synthesizing diverse pyrazole, pyridine, and pyrimidine derivatives. Such activities demonstrate its versatility in creating a range of heterocyclic systems that are foundational in pharmaceutical research, highlighting its potential in drug development (Fadda et al., 2012).

Antimicrobial and Anticancer Activities

Synthesis and Antimicrobial Activity of Novel Heterocycles

- A study on the synthesis of 3-methyl 1-phenyl-5-amino pyrazole derivatives, including reactions with various compounds, revealed the production of novel heterocycles that exhibited significant antimicrobial activities. This suggests the compound's potential in contributing to the development of new antimicrobial agents (El‐Emary et al., 2002).

Anticancer Activity of Pyrano[3, 2-c]chromene Derivatives

- Another research focus is the synthesis of 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives, evaluated for their in vitro anticancer activity. These compounds showed promising results against several cancer cell lines, indicating the compound's utility in synthesizing molecules with potential anticancer properties (El-Agrody et al., 2020).

Eigenschaften

IUPAC Name |

3-[1-(2-hydroxy-2-phenylacetyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c19-11-15-17(21-9-8-20-15)25-14-7-4-10-22(12-14)18(24)16(23)13-5-2-1-3-6-13/h1-3,5-6,8-9,14,16,23H,4,7,10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYVLOLHFCRLMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C(C2=CC=CC=C2)O)OC3=NC=CN=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((1-(2-Hydroxy-2-phenylacetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2539104.png)

![N-(3-hydroxypropyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2539105.png)

![3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2539110.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2539111.png)

![6-bromo-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2539115.png)

![2-hydroxy-N-(1-methoxypropan-2-yl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2539123.png)

![3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B2539124.png)

![2-[1-[4-(Trifluoromethyl)phenyl]sulfonylazetidin-3-yl]triazole](/img/structure/B2539125.png)